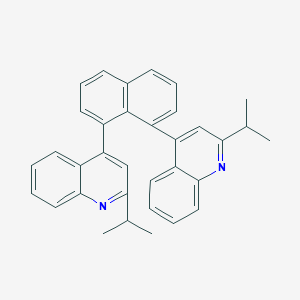

1,8-Bis(2-isopropyl-4-quinolyl)naphthalene

CAS No.: 796087-99-5

Cat. No.: VC16824684

Molecular Formula: C34H30N2

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 796087-99-5 |

|---|---|

| Molecular Formula | C34H30N2 |

| Molecular Weight | 466.6 g/mol |

| IUPAC Name | 2-propan-2-yl-4-[8-(2-propan-2-ylquinolin-4-yl)naphthalen-1-yl]quinoline |

| Standard InChI | InChI=1S/C34H30N2/c1-21(2)32-19-28(24-13-5-7-17-30(24)35-32)26-15-9-11-23-12-10-16-27(34(23)26)29-20-33(22(3)4)36-31-18-8-6-14-25(29)31/h5-22H,1-4H3 |

| Standard InChI Key | GHWRVCGJYFVNSH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C5=CC(=NC6=CC=CC=C65)C(C)C |

Introduction

Structural and Synthetic Foundations

Molecular Architecture

The compound features a naphthalene backbone with two 2-isopropyl-4-quinolyl substituents in peri positions (1,8-positions). This arrangement creates substantial steric hindrance, forcing the quinoline rings into a non-planar, antiparallel orientation . Computational models, such as PM3-based space-filling representations, highlight the molecule’s congested geometry, which restricts rotational freedom and stabilizes distinct syn and anti isomers .

Table 1: Key Physical Properties of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₀N₂ |

| Molecular Weight | 466.6 g/mol |

| CAS Number | 796087-99-5 |

| Isomerization Energy | ΔG‡ ≈ 85–90 kJ/mol (syn ↔ anti) |

| Fluorescence Quantum Yield | 11.6% (anti), 2% (syn) |

Synthesis via Cross-Coupling Reactions

The synthesis of 1,8-bis(2-isopropyl-4-quinolyl)naphthalene predominantly employs palladium-catalyzed Stille coupling. A representative protocol involves reacting 1,8-dibromonaphthalene with 2-isopropyl-4-trimethylstannylquinoline in dimethylformamide (DMF) using Pd(PPh₃)₄ (10 mol%) and CuO as a promoter . Optimized conditions yield the anti isomer in 36% yield after chromatographic purification . Key challenges include steric hindrance during the second coupling step, necessitating careful selection of catalysts and reaction media.

Stereochemical Behavior and Isomerization

Syn and Anti Isomers

The compound exists as two diastereomers: a C₂-symmetric anti form and a meso syn form. NMR spectroscopy and HPLC analyses have elucidated their interconversion dynamics, which proceed via a helical transition state with a Gibbs activation energy (ΔG‡) of 85–90 kJ/mol . The anti isomer dominates at equilibrium due to reduced steric clashes between the isopropyl groups .

Substrate-Controlled Isomerization

Studies demonstrate that chiral substrates, such as 1,2-diaminocyclohexane, selectively stabilize one isomer. For example, trans-1,2-diaminocyclohexane stabilizes the anti isomer, while the cis diastereomer favors the syn form, as confirmed by NOESY and variable-temperature NMR . This stereoselective interaction underpins the compound’s utility in chiral sensing.

Photophysical and Chemical Properties

Fluorescence and Metal Ion Sensing

The anti isomer exhibits strong blue-green fluorescence (λₑₘ ≈ 450 nm) with a quantum yield of 11.6%, whereas the syn isomer is weakly fluorescent (Φ = 2%) . This disparity enables applications in metal ion detection:

-

Fe(III) Selectivity: In aqueous acetonitrile, Fe³⁰⁺ induces a 120 nm red shift (λₑₘ ≈ 570 nm) and concentration-dependent quenching (Kq = 4.2 × 10⁴ M⁻¹) .

-

Zn(II) Enhancement: Zn²⁺ enhances emission intensity by 300% at 10 mM, attributed to rigidification of the fluorophore-metal complex .

Table 2: Fluorescence Response to Metal Ions

| Metal Ion | λₑₘ Shift (nm) | Quenching/Enhancement | Selectivity Over Competing Ions |

|---|---|---|---|

| Fe³⁺ | +120 | Quenching (95%) | >100-fold vs. Cr²⁺, Mn²⁺, Zn²⁺ |

| Zn²⁺ | +80 | Enhancement (300%) | Selective at >5 mM |

| Cu²⁺ | +100 | Quenching (85%) | pH-dependent |

Basicity and Coordination Chemistry

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR resolve syn/anti isomer ratios and monitor dynamic interconversion. Key signals include aromatic protons at δ 7.8–8.6 ppm and isopropyl methyl groups at δ 1.2–1.5 ppm .

-

Fluorescence Spectroscopy: Time-resolved measurements (τ ≈ 4.2 ns for anti isomer) differentiate metal-bound and free states .

Chromatographic Separation

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation of syn and anti isomers (retention times: 12.3 min vs. 14.7 min).

Applications in Scientific Research

Stereoselective Sensing

The compound serves as a stereodynamic fluorosensor for chiral amines. For instance, enantiomers of 1,2-diaminocyclohexane induce distinct fluorescence responses:

Materials Science

Its rigid, π-conjugated structure makes it a candidate for organic semiconductors. Preliminary studies suggest hole mobility (μh) of 0.02 cm²/V·s in thin-film transistors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume